molecular formula C14H14N4O2 B3014172 (Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide CAS No. 1445757-21-0

(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B3014172
CAS No.: 1445757-21-0
M. Wt: 270.292
InChI Key: KSMAGELECDKFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely related to the field of medicinal chemistry . It seems to have a structure similar to certain non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds .


Synthesis Analysis

While specific synthesis details for this compound were not found, related compounds such as (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid have been synthesized and studied for their anti-inflammatory activity .

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-8-11(14(16)20)7-10-1-3-12(4-2-10)18-6-5-17-13(19)9-18/h1-4,7H,5-6,9H2,(H2,16,20)(H,17,19)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGELECDKFQG-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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